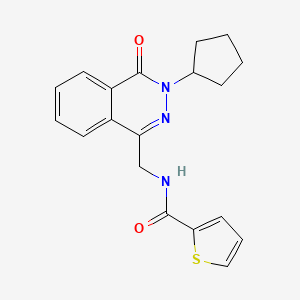
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
Research into the synthesis of quinazoline derivatives, such as 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, reveals the use of catalytic systems to improve the efficiency of synthesizing heterocyclic quinones. One study describes using a Brønsted acidic ionic liquid in the presence of chlorotrimethylsilane as an efficient and reusable catalyst for the synthesis of quinazoline derivatives under thermal and solvent-free conditions, achieving high yields in a short time (Kefayati, Asghari, & Khanjanian, 2012).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal applications of quinazoline derivatives. One investigation synthesized tetrahydroquinazoline derivatives of benzo[b]thiophene and evaluated their antimicrobial activity against various strains, demonstrating good to moderate effectiveness (Bhatt et al., 2015). Another study synthesized and characterized novel quinazoline derivatives as potential antimicrobial agents, revealing their structures and testing their antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Pharmacological Research
Quinazoline derivatives are explored for their potential as pharmacological agents, including their role as inhibitors in kinase-related pathways. One study discovered 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors of lck kinase, highlighting the compound's potency in cellular assays (Snow et al., 2002).
Vibrational Spectroscopy and Computational Studies
Vibrational spectroscopy and computational studies on quinazoline derivatives offer insights into their structural and electronic properties. For instance, vibrational spectroscopic (FT-IR and FT-Raman) studies, along with HOMO-LUMO and NBO analysis, have been conducted on quinazoline compounds to understand their potential as chemotherapeutic agents (Sebastian et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. The final product is obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "ethyl acetoacetate", "3-phenethyl-4-chloroquinazoline", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "phosphorus oxychloride", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: 3-chlorobenzoic acid is reacted with hydrazine hydrate to form 3-chlorobenzoic acid hydrazide. Ethyl acetoacetate is then added to the reaction mixture, followed by the addition of thionyl chloride. The resulting product is then treated with sodium hydroxide to form 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione: 3-phenethyl-4-chloroquinazoline is reacted with acetic anhydride and triethylamine to form 3-phenethyl-4-acetoxyquinazoline. The resulting product is then reacted with 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and phosphorus oxychloride to form 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates: The second intermediate is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol. The alcohol is then reacted with palladium on carbon and hydrogen gas to form the final product, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1105196-11-9 |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-10-6-9-18(15-19)23-27-22(33-28-23)16-30-21-12-5-4-11-20(21)24(31)29(25(30)32)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI Key |
QHRALCKQKNZTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



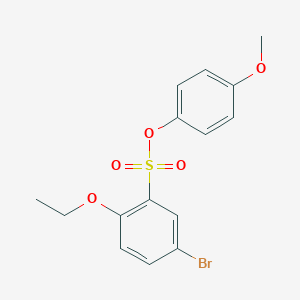
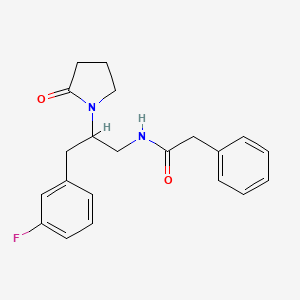
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2699173.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)
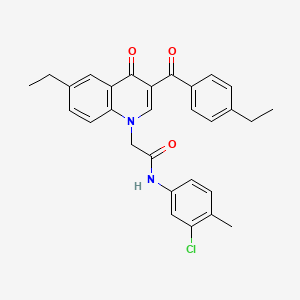
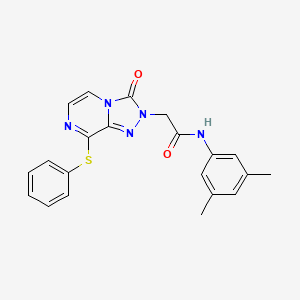

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2699182.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2699184.png)
![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2699185.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)
![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)
